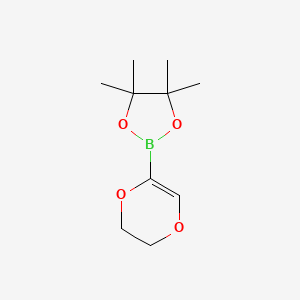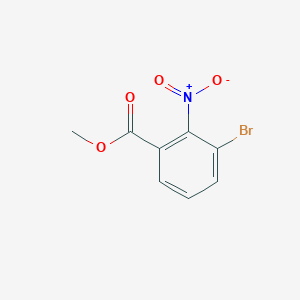
Methyl 3-bromo-2-nitrobenzoate
Übersicht
Beschreibung
“Methyl 3-bromo-2-nitrobenzoate” is a compound with the molecular formula C8H6BrNO4 . It is a halogenated benzoic acid and is used as an intermediate in the synthesis of the anti-inflammatory drug Balsalazide .
Synthesis Analysis
The synthesis of “this compound” can be achieved through a multi-step process. The first step involves the nitration of methyl benzoate, which is an example of electrophilic substitution . This is followed by a conversion from the nitro group to an amine, and finally, a bromination . The reaction is regioselective and predominantly produces methyl 3-nitrobenzoate .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group, a nitro group, and a methyl ester group . The molecular weight of the compound is 260.042 Da .Chemical Reactions Analysis
“this compound” undergoes various chemical reactions. For instance, it can be nitrated to form methyl 3-nitrobenzoate in a process known as electrophilic substitution . The carbonyl group withdraws electron density from the ring, deactivating it towards electrophilic substitution .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a density of 1.7±0.1 g/cm3, a boiling point of 300.0±20.0 °C at 760 mmHg, and a flash point of 135.2±21.8 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Synthesis of Chemical Compounds
Pharmacological Research
In pharmacological research, derivatives of methyl 3-bromo-2-nitrobenzoate have been investigated for their potential genotoxicity in pharmaceutical compounds. For example, a study developed a method for detecting and quantifying this compound derivatives as genotoxic impurities in lenalidomide, a drug substance (Kishore Gaddam et al., 2020).
Chemical Reaction Studies
This compound is also studied for its reactivity in various chemical reactions. For instance, a research paper explored its reaction with amines, leading to a novel aromatic nucleophilic substitution with rearrangement, providing insights into the synthesis of N-substituted nitrobenzo[b]thiophenes (F. Guerrera et al., 1995).
Material Synthesis
This compound plays a role in the synthesis of novel materials. For example, the synthesis of 4-(2-Ethoxy-2-oxo-ethoxy)-3-nitrobenzoic Methyl Ester from this compound was explored, showcasing its utility in developing new chemical entities (Yin Dulin, 2007).
Wirkmechanismus
Mode of Action
The mode of action of Methyl 3-bromo-2-nitrobenzoate involves several chemical reactions. The compound contains a bromine atom, a methyl group, and a nitro group. A bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a nitro group can be introduced by nitration with HNO3/H2SO4
Pharmacokinetics
The compound’s molecular weight (26004 g/mol) and its predicted density (1673±006 g/cm3) suggest that it may have significant bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a sealed, dry environment at room temperature to maintain its stability .
Eigenschaften
IUPAC Name |
methyl 3-bromo-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVJUANCLHFOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




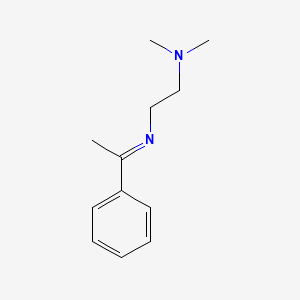
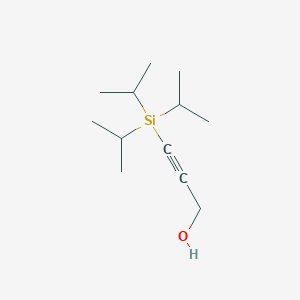

![1-[(1-Methyl-1H-imidazol-2-yl)-phenyl-methyl]-piperazine](/img/structure/B3077268.png)
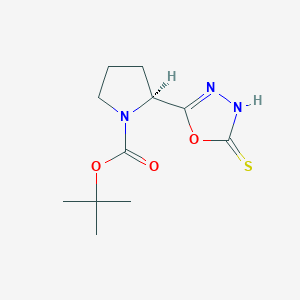

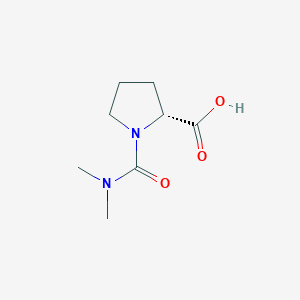
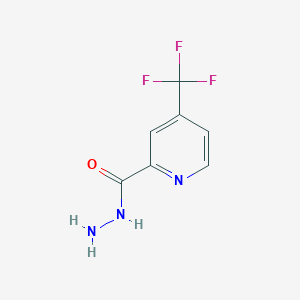

![1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene](/img/structure/B3077321.png)
![1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B3077324.png)
